Ethyltrimethylammonium chloride

Description

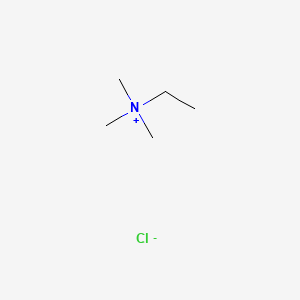

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N.ClH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYBXUYUKHUNOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-88-2 (Parent) | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40885398 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27697-51-4 | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027697514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium chloride (ETAC) is a quaternary ammonium (B1175870) compound (QAC) with a positively charged nitrogen atom covalently bonded to three methyl groups and one ethyl group.[1] This molecular structure confers upon it significant utility in various scientific and industrial applications, primarily owing to its properties as a cationic surfactant and an antimicrobial agent.[1] This guide provides a comprehensive overview of the fundamental chemical, physical, and toxicological properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and behavior in various systems.

Identification and Structure

A clear identification of this compound is fundamental for any scientific endeavor.

| Property | Value |

| CAS Number | 27697-51-4[1] |

| Molecular Formula | C5H14ClN[1][2] |

| IUPAC Name | ethyl(trimethyl)azanium;chloride[1] |

| Synonyms | TMEA chloride, trimethylethylammonium chloride[1] |

| SMILES | CC--INVALID-LINK--(C)C.[Cl-][1] |

| InChI Key | UXYBXUYUKHUNOM-UHFFFAOYSA-M[1] |

Physicochemical Data

Quantitative data regarding the physicochemical properties of this compound are presented in the following table.

| Property | Value |

| Molecular Weight | 123.62 g/mol [1][2] |

| Appearance | White crystals |

| Melting Point | >300 °C |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Soluble in water |

Toxicological Profile

Understanding the toxicological properties of this compound is critical for its safe handling and for evaluating its potential in biological applications.

| Parameter | Value |

| Acute Oral Toxicity (LD50) | Data not available for this specific compound, but QACs as a class have varying LD50 values. |

| Hazard Statements | May cause skin, eye, and respiratory irritation. |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and toxicological properties of chemical substances like this compound, based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point (OECD Guideline 102)

The melting point is determined to ascertain the purity and identity of a substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3]

Apparatus:

-

Capillary tube apparatus (e.g., Thiele tube or automated instrument)

-

Thermometer with appropriate range and precision

-

Sample holder (capillary tubes)

-

Heating bath (e.g., silicone oil) or metal block

Procedure:

-

A small amount of the finely powdered, dry substance is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating bath or block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[3]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for understanding the environmental fate and bioavailability of a substance.

Principle: This guideline describes the flask method, suitable for substances with solubilities above 10⁻² g/L. The method determines the saturation mass concentration of a substance in water at a given temperature.[4][5]

Apparatus:

-

Constant temperature water bath or shaker

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). A preliminary test can determine the required time.[4][5]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method.[6]

Determination of Acute Oral Toxicity (OECD Guideline 401 - Historical Context)

Note: OECD Guideline 401 has been deleted and is replaced by alternative methods that reduce the number of animals used, such as OECD 420, 423, and 425. The following is for informational purposes.

Principle: Acute oral toxicity provides information on the adverse effects that may occur within a short time after oral administration of a single dose of a substance.[7] The LD50 is the statistically derived single dose expected to cause death in 50% of the animals.[7]

Procedure (General Steps):

-

The test substance is administered in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[7]

-

The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Body weight changes are recorded.

-

At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.

-

The LD50 value is calculated from the dose-response data.

Antimicrobial Mechanism of Action

This compound, like other quaternary ammonium compounds, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[8]

Caption: Antimicrobial action of this compound.

The cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins.[9][10] This interaction leads to the insertion of the hydrophobic alkyl chains into the lipid bilayer, disrupting its integrity. The compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[11]

Conclusion

This compound possesses a distinct set of chemical, physical, and toxicological properties that underpin its utility, particularly as an antimicrobial agent. A thorough understanding of these characteristics, determined through standardized experimental protocols, is essential for its effective and safe application in research, drug development, and other scientific fields. The mechanism of action, centered on the disruption of microbial cell membranes, provides a basis for its broad-spectrum antimicrobial activity.

References

- 1. Buy this compound | 27697-51-4 [smolecule.com]

- 2. Ethanaminium, N,N,N-trimethyl-, chloride (1:1) | C5H14ClN | CID 33992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Ethyltrimethylammonium chloride CAS number and IUPAC name

An In-depth Technical Guide to Ethyltrimethylammonium (B95326) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyltrimethylammonium chloride, a quaternary ammonium (B1175870) compound with diverse applications in research and industry. This document details its chemical identity, synthesis protocols, and key applications, with a focus on its antimicrobial properties and use in polymer chemistry.

Chemical Identification

This compound is a cationic surfactant. Below are its key identifiers.

| Identifier | Value | Reference |

| CAS Number | 27697-51-4 | [1][2][3] |

| IUPAC Name | ethyl(trimethyl)azanium;chloride | [1][2] |

| Molecular Formula | C5H14ClN | [1][2] |

| Molecular Weight | 123.62 g/mol | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two primary approaches are direct alkylation and a two-step process involving transesterification followed by quaternization.[1]

Experimental Protocol: Direct Alkylation

This method involves the reaction of trimethylamine (B31210) with an ethylating agent, such as ethyl bromide or ethyl iodide, in an aqueous solution. The simplified reaction is as follows:

(CH₃)₃N + CH₃CH₂X → [CH₃CH₂N(CH₃)₃]⁺X⁻ (where X = Br or I)

The resulting halide salt can then be converted to the chloride salt through ion exchange.

Experimental Protocol: Transesterification and Quaternization

A more complex method yields a high-purity product and involves two main stages.[1]

Step 1: Transesterification

This step involves the reaction of a (meth)acrylate ester with 2-chloroethanol. This reaction is conducted in the presence of a catalyst and a polymerization inhibitor.[4] Small molecule alcohols produced during the reaction are removed by distillation to drive the reaction to completion.[1] The resulting product is (meth)acrylic acid chlorohydrin ester.[4]

Step 2: Quaternization

The (meth)acrylic acid chlorohydrin ester is then reacted with an aqueous solution of trimethylamine.[4] This reaction is carried out under normal pressure and is catalyzed by a basic anion exchange resin, which also acts as a polymerization inhibitor.[1][4] The reaction temperature is maintained between 40-65°C.[4] After the reaction is complete, water is removed by vacuum distillation, and the final product is dried under vacuum at 80°C to yield this compound with a purity of over 98%.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives have several applications, primarily stemming from their cationic nature and antimicrobial properties.

| Application Area | Description | References |

| Antimicrobial Agents | The cationic nature of the molecule allows it to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis. It has shown efficacy against pathogens such as Streptococcus mutans. | [2][5][6] |

| Polymer Chemistry | It serves as a monomer in the synthesis of functional polymers and hydrogels. These polymers are used in various applications, including water treatment as flocculants and in the development of adhesives with improved mechanical and antibacterial properties. | [2][5] |

| Drug Delivery Systems | Hydrogels synthesized from its derivatives can encapsulate therapeutic agents, allowing for controlled release. This is particularly explored in the development of novel drug delivery systems. | [2][7] |

| Biomedical Devices | It is used in the fabrication of scaffolds for bone tissue engineering to enhance cell adhesion and proliferation. It is also used to modify the surface chemistry of materials for improved performance in applications like chromatography. |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antimicrobial activity of this compound is the electrostatic interaction between the positively charged quaternary ammonium group and the negatively charged components of bacterial cell surfaces.[2] This interaction leads to the disruption of the cytoplasmic membrane, causing leakage of intracellular components and ultimately bacterial death.[2][6]

It is important to note that while the chloride ion (Cl⁻) itself is a known signaling ion that can modulate the activity of various proteins and influence cellular homeostasis, there is currently no specific evidence detailing signaling pathways directly activated by the ethyltrimethylammonium cation .[8][9] The biological effects of this compound are predominantly attributed to its properties as a cationic surfactant and its ability to disrupt cell membranes.

Caption: Mechanism of antimicrobial action of this compound.

References

- 1. Buy this compound | 27697-51-4 [smolecule.com]

- 2. (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1 | Benchchem [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CN102276486A - Method for producing (methyl) acryloyloxy ethyl trimethyl ammonium chloride by using ester exchange method - Google Patents [patents.google.com]

- 5. Influence of addition of [2-(methacryloyloxy)ethyl]trimethylammonium chloride to an experimental adhesive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutical Functionalization of Monomeric Ionic Liquid for the Preparation of Ionic Graft Polymer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cl- as a bona fide signaling ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for Ethyltrimethylammonium chloride from trimethylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Ethyltrimethylammonium chloride, a quaternary ammonium (B1175870) compound with applications in various scientific fields, including as an antimicrobial agent and a component in the synthesis of polymeric materials.[1] This document provides a comparative analysis of the main synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in the effective production and characterization of this compound.

Overview of Synthesis Pathways

The production of this compound from trimethylamine (B31210) is primarily achieved through two distinct synthetic routes: Direct Alkylation and a two-step Transesterification-Quaternization process. The choice of pathway often depends on the desired purity, yield, and the available starting materials.

Direct Alkylation

This method involves the direct reaction of trimethylamine with an ethyl halide, such as ethyl bromide or ethyl iodide, in a suitable solvent.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the ethyl halide.[2]

Advantages:

-

A straightforward, single-step reaction.

-

Can be a cost-effective method depending on the cost of the ethyl halide.

Disadvantages:

-

May result in a mixture of products if the starting amine is not purely tertiary.

-

The reaction can be slower compared to other methods.

Transesterification-Quaternization

This more complex, two-step process begins with the transesterification of a (methyl)acrylate with 2-chloroethanol. The resulting chloro-ester intermediate is then quaternized by reacting it with trimethylamine.[1][3]

Advantages:

-

Generally results in a higher purity product (often exceeding 98%).[1][3]

-

Can achieve high overall yields (typically above 90%).[1][3]

Disadvantages:

-

A multi-step process requiring more complex reaction control.

-

May involve more expensive starting materials and catalysts.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis pathways for this compound.

Table 1: Comparison of Synthesis Pathways

| Parameter | Direct Alkylation | Transesterification-Quaternization |

| Purity | 80-95% | >98%[1][3] |

| Overall Yield | 75-92% | >90%[1][3] |

| Number of Steps | 1 | 2 |

| Primary Reactants | Trimethylamine, Ethyl halide | (Methyl)acrylate, 2-Chloroethanol, Trimethylamine |

Table 2: Typical Reaction Conditions for Direct Alkylation

| Parameter | Condition |

| Reactants | Trimethylamine, Ethyl bromide/iodide |

| Solvent | Aqueous solution, Ethanol[2] |

| Temperature | 60-80 °C (reflux)[2] |

| Pressure | Atmospheric or elevated (15-55 bar for industrial scale)[1] |

| Molar Ratio | Excess trimethylamine is often used[2] |

Table 3: Typical Reaction Conditions for Transesterification-Quaternization

| Step | Parameter | Condition |

| Transesterification | Reactants | (Meth)acrylate, 2-Chloroethanol |

| Catalyst | Sodium methoxide, Zinc chloride[3] | |

| Temperature | 90-160 °C[1] | |

| Reaction Time | 5-7 hours[1] | |

| Quaternization | Reactants | Chloro-ester intermediate, Aqueous trimethylamine |

| Catalyst | Basic anion exchange resin[1][3] | |

| Temperature | 40-65 °C[1][3] | |

| Reaction Time | ~90 minutes[3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should note that specific conditions may require optimization based on laboratory equipment and reagent purity.

Protocol for Direct Alkylation

Materials:

-

Trimethylamine

-

Ethyl bromide (or ethyl iodide)

-

Ethanol (anhydrous)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimethylamine in anhydrous ethanol.

-

Slowly add a stoichiometric equivalent of ethyl bromide to the stirred solution. An excess of trimethylamine can be used to drive the reaction to completion.[2]

-

Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-6 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Protocol for Transesterification-Quaternization

Step 1: Transesterification

Materials:

-

Methyl acrylate (B77674) (or similar acrylate)

-

2-Chloroethanol

-

Transesterification catalyst (e.g., sodium methoxide)

-

Polymerization inhibitor

-

Packed distillation column

Procedure:

-

In a reactor equipped with a mechanical stirrer, thermometer, and a packed distillation column, combine methyl acrylate, 2-chloroethanol, the catalyst, and a polymerization inhibitor.[1]

-

Heat the mixture to a temperature between 90-160 °C.[1]

-

During the reaction, the lower-boiling alcohol (methanol) is continuously removed by distillation through the packed column.[1]

-

Maintain the reaction for 5-7 hours.[1]

-

After the reaction is complete, purify the resulting (meth)acrylic acid chlorohydrin ester by vacuum distillation.[1]

Step 2: Quaternization

Materials:

-

(Meth)acrylic acid chlorohydrin ester (from Step 1)

-

Aqueous solution of trimethylamine (e.g., 33%)[3]

-

Polymerization inhibitor

Procedure:

-

In a reactor, combine the (meth)acrylic acid chlorohydrin ester, the basic anion exchange resin, and a polymerization inhibitor.[3]

-

Heat the mixture to 40 °C.

-

Slowly add the aqueous trimethylamine solution while maintaining the reaction temperature between 40-65 °C.[1][3]

-

After the addition is complete, continue to stir the reaction mixture for approximately 90 minutes.[3]

-

Filter the mixture to remove the resin catalyst.

-

Remove the water from the filtrate by vacuum distillation.

-

Dry the final product, this compound, in a vacuum oven at approximately 80 °C.[1][3]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Direct Alkylation Pathway for this compound Synthesis.

Caption: Transesterification-Quaternization Pathway for High-Purity Synthesis.

Caption: Experimental Workflow for the Direct Alkylation Method.

References

An In-depth Technical Guide on the Core Antimicrobial Activity of Ethyltrimethylammonium chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyltrimethylammonium chloride is a quaternary ammonium (B1175870) compound (QAC) characterized by a positively charged nitrogen atom covalently bonded to three methyl groups and one ethyl group.[1] As a member of the QAC family, a well-known class of cationic biocides, its antimicrobial properties are of significant interest.[2][3] QACs are widely utilized as antiseptics, disinfectants, and preservatives due to their broad-spectrum activity against bacteria and fungi.[2][4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial action of this compound, contextualized within the broader understanding of QACs. It includes available quantitative data on related compounds, detailed experimental protocols for activity assessment, and visualizations of the key processes.

Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of quaternary ammonium compounds, including this compound, is the disruption of microbial cell membranes.[4][5] This process is driven by the amphiphilic nature of the molecule and can be broken down into a sequence of critical steps.

2.1 Multi-Step Mechanism of Membrane Disruption

The widely accepted model for QAC antimicrobial activity involves a multi-step attack on the cell envelope:[6][7][8]

-

Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen head of the QAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[6][7][9] This initial binding is a crucial first step.

-

Penetration and Intercalation: Following adsorption, the hydrophobic alkyl chain (the ethyl group in this case) penetrates the hydrophobic interior of the cell membrane's lipid bilayer.[6][7]

-

Membrane Disorganization: The insertion of QAC molecules disrupts the orderly structure of the phospholipid bilayer. This leads to a loss of membrane fluidity, increased permeability, and the formation of pores or micelles within the membrane.[7]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), protons, and nucleotides, leading to the dissipation of vital ion gradients.[4]

-

Protein Denaturation and Cell Lysis: At higher concentrations, QACs can cause denaturation of essential cellular proteins and enzymes, further disrupting metabolic processes.[4] The culmination of these events is the inhibition of cell growth (bacteriostatic effect) or outright cell death and lysis (bactericidal effect).[9][10]

Caption: General mechanism of QAC action on a bacterial cell membrane.

2.2 The Critical Role of Structure: Alkyl Chain Length

The antimicrobial efficacy of QACs is highly dependent on their molecular structure, particularly the length of the hydrophobic alkyl chain(s).[5][11] There is a well-established "cut-off effect," where antimicrobial activity increases with chain length up to an optimal point (typically C12-C14 for broad-spectrum activity) before decreasing.[2][11]

This compound possesses a very short (C2) ethyl chain. Research indicates that QACs with short alkyl chains (e.g., C2, C3) are often found to be inactive or exhibit significantly weaker antimicrobial properties compared to their longer-chain counterparts like Cetyltrimethylammonium chloride (CTAC) or Benzalkonium chloride (BAC).[2] The shorter hydrophobic tail has a reduced ability to penetrate and disrupt the lipid bilayer, which is essential for potent biocidal activity.

Caption: Structure-activity relationship of QACs based on alkyl chain length.

Quantitative Antimicrobial Activity Data

Specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) data for this compound were not available in the surveyed literature. However, to provide context for the activity of related QACs, the following table summarizes data for other compounds.

Disclaimer: The data below are for structurally different QACs and should not be considered representative of this compound's activity. They are provided for comparative purposes only.

| Compound | Organism(s) | Test | Concentration Range | Reference |

| [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MADQUAT) | Candida spp. (31 strains) | MIC | 6.25 to >100 mg/mL | [12] |

| [2-(methacryloyloxy)ethyl]trimethylammonium chloride (MADQUAT) | Candida spp. (31 strains) | MFC | 25 to >100 mg/mL | [12] |

| Alkyldimethylbenzylammonium chloride (ADBAC) | Escherichia coli (clinical isolates) | MIC | ≤16 mg/L (for susceptible strains) | [13] |

| Didecyldimethylammonium chloride (DDAC) | Escherichia coli (clinical isolates) | MIC | ≤8 mg/L (for susceptible strains) | [13] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Determining the antimicrobial activity of a compound is typically achieved by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under standardized in vitro conditions.[14][15] The following are standard methodologies.

4.1 Broth Microdilution Method

This is a widely used method for determining MIC values in a liquid medium.[14][16]

4.1.1 Materials

-

Test compound (this compound) stock solution of known concentration.

-

Sterile 96-well U-bottom microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[17]

-

Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

-

0.5 McFarland turbidity standard.

-

Incubator (35 ± 2°C).

4.1.2 Protocol

-

Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (broth + inoculum, no compound), and well 12 as the sterility control (broth only).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[14][17]

-

Inoculum Dilution: Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14][17]

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][17]

Caption: Workflow for the Broth Microdilution MIC Assay.

4.2 Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.[18]

4.2.1 Materials

-

Test compound stock solution.

-

Mueller-Hinton Agar (MHA).

-

Sterile petri dishes.

-

Bacterial strains and materials for inoculum preparation as in 4.1.1.

-

Inoculator (e.g., multipoint replicator).

4.2.2 Protocol

-

Plate Preparation: Prepare a series of 2-fold dilutions of the test compound in a sterile diluent. For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix well and pour into sterile petri dishes.[14][17] A control plate with no compound should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, spot-inoculate the agar surfaces with the bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.[14]

-

Incubation: Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth on the agar surface.[14][18]

Conclusion

The antimicrobial activity of this compound is governed by the characteristic mechanism of quaternary ammonium compounds, which centers on the electrostatic attraction to and subsequent disruption of the microbial cell membrane. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. However, the efficacy of this mechanism is strongly tied to the molecule's structure. As a QAC with a very short C2 alkyl chain, this compound is predicted to have significantly lower antimicrobial potency than its longer-chain (C12-C16) counterparts, which are more adept at penetrating the lipid bilayer. The absence of specific quantitative data in the literature for this compound highlights a gap and suggests that its primary applications may lie outside of direct antimicrobial use where high potency is required. Standardized methodologies, such as broth and agar dilution, are essential for empirically determining its activity spectrum.

References

- 1. Buy this compound | 27697-51-4 [smolecule.com]

- 2. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of [2-(methacryloyloxy)ethyl]trimethylammonium chloride against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.dk [idexx.dk]

- 16. protocols.io [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Key Scientific Research Applications of Ethyltrimethylammonium Chloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Ethyltrimethylammonium chloride (ETAC) and its structural analogs are versatile quaternary ammonium (B1175870) compounds with a broad spectrum of applications in scientific research and industrial processes. Their unique properties, stemming from their cationic nature and the tunable lipophilicity of their alkyl chains, make them valuable as antimicrobial agents, building blocks for functional polymers, structure-directing agents in materials synthesis, phase transfer catalysts, and electrolytes. This technical guide provides a comprehensive overview of the core scientific research applications of ETAC and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Antimicrobial Applications

Quaternary ammonium compounds, including ETAC and its polymeric forms like poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride (poly(METAC)), are known for their potent antimicrobial activity against a wide range of bacteria and fungi.[1]

Mechanism of Action

The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The positively charged quaternary ammonium group electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids (B1166683) and teichoic acids.[2] This interaction leads to the insertion of the hydrophobic alkyl chains into the lipid bilayer, causing membrane disorganization, leakage of intracellular components, and ultimately, cell death.[1][2]

Quantitative Antimicrobial Efficacy

The antimicrobial activity of poly(METAC) has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (Broth Dilution) (µg/mL)[3] |

| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 123 |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 123 |

| Bacillus subtilis | Gram-positive bacteria | 123 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 123 |

| Escherichia coli | Gram-negative bacteria | 370 |

| Candida albicans | Yeast | 370 |

| Saccharomyces cerevisiae | Yeast | 370 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of Poly(METAC) Stock Solution: Prepare a stock solution of poly(METAC) in sterile deionized water.

-

Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the poly(METAC) stock solution with the appropriate sterile broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without poly(METAC)) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of poly(METAC) at which no visible growth of the microorganism is observed.

Polymer Synthesis and Hydrogel Formation for Drug Delivery

This compound and its acrylate (B77674) derivatives are important monomers for the synthesis of cationic polymers and hydrogels. These materials are investigated for various biomedical applications, including controlled drug delivery, due to their biocompatibility and ability to interact with biological tissues.[4]

Synthesis of Poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) (Poly(METAC))

Poly(METAC) can be synthesized via free radical polymerization.

Experimental Protocol:

-

Reaction Setup: Dissolve [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) monomer (e.g., 10 mmol) and a radical initiator such as 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (e.g., 0.050 mmol) in an appropriate solvent like N,N-dimethylformamide (DMF) (e.g., 5 mL) in a reaction flask.[5]

-

Degassing: Degas the solution by bubbling nitrogen gas through it for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[5]

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60°C) and allow the polymerization to proceed for a set time (e.g., 24 hours).[5]

-

Purification: Purify the resulting polymer by dialysis against a mixture of ethanol (B145695) and water, followed by dialysis against pure water, to remove unreacted monomer and initiator.[5]

-

Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the solid poly(METAC).[5]

Hydrogel-Based Controlled Drug Release

Cationic hydrogels based on poly(METAC) can be used as matrices for the controlled release of anionic drugs. The release profile can be tuned by adjusting the crosslinking density and the ionic interactions between the polymer and the drug. The following is a representative protocol for studying the release of a model drug, ibuprofen (B1674241), from a hydrogel matrix.

Experimental Protocol: Ibuprofen Release from a Hydrogel

-

Hydrogel Preparation: Prepare the hydrogel by polymerizing METAC with a crosslinking agent (e.g., N,N'-methylenebis(acrylamide)).

-

Drug Loading: Immerse a known weight of the dried hydrogel in a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol) for a specified period (e.g., 48 hours) to allow for drug loading via swelling and partitioning.

-

Drying: Remove the drug-loaded hydrogel and dry it to a constant weight.

-

In Vitro Release Study: Place the drug-loaded hydrogel in a vessel containing a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions. Analyze the concentration of ibuprofen in the aliquots using UV-Vis spectrophotometry (at ~221 nm).

-

Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

Structure-Directing Agent in Zeolite Synthesis

Triethylmethylammonium chloride (TEMACl), a derivative of ETAC, is an effective organic structure-directing agent (OSDA) in the hydrothermal synthesis of zeolites, particularly ZSM-12.[6] The TEMA+ cation acts as a template around which the aluminosilicate (B74896) framework of the zeolite crystallizes.[6]

Quantitative Synthesis Parameters for ZSM-12

The successful synthesis of ZSM-12 is highly dependent on the molar composition of the precursor gel, as well as the crystallization temperature and time.

| Parameter | Molar Ratio / Value[7] |

| MTEACl : n-Butylamine : Na2O : Al2O3 : SiO2 : H2O | 15-25 : 0-30 : 12.5 : 1 : 100 : 2500 |

| Crystallization Temperature | 170 °C[7] |

| Crystallization Time | 48 - 144 hours[8] |

Experimental Protocol: Hydrothermal Synthesis of ZSM-12

This protocol is based on established methods for ZSM-12 synthesis.[6][7]

-

Preparation of Solution 1: Dissolve sodium hydroxide (B78521) in 70% of the total deionized water with mechanical stirring.

-

Preparation of Solution 2: Dissolve Triethylmethylammonium chloride (TEMACl) in the remaining 30% of deionized water with mechanical stirring.

-

Mixing: Combine Solution 1 and Solution 2 and stir.

-

Addition of Aluminate: Add sodium aluminate to the mixed solution and stir for 30 minutes.

-

Addition of Silica (B1680970) Source: Add a silica source (e.g., silica gel) to the mixture and stir for 1 hour to form a homogeneous gel.

-

Hydrothermal Crystallization: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave and heat it in an oven at 170°C for a specified duration (e.g., 72 hours).

-

Product Recovery: Cool the autoclave, and then filter and wash the solid product with deionized water until the pH is neutral.

-

Drying: Dry the product in an oven at 100-110°C.

-

Calcination: To remove the organic template (TEMACl), calcine the dried zeolite powder in a furnace at a high temperature (e.g., 550°C) in the presence of air.

Phase Transfer Catalysis

This compound and its analogs are effective phase transfer catalysts (PTCs). They facilitate reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, across the phase boundary.[9]

Mechanism of Phase Transfer Catalysis

In a typical nucleophilic substitution reaction, the quaternary ammonium cation (Q+) forms an ion pair with the nucleophilic anion (Nu-) in the aqueous phase. This lipophilic ion pair (Q+Nu-) is soluble in the organic phase, where it can react with the organic substrate (R-X). The resulting product is R-Nu, and the catalyst cation (Q+) pairs with the leaving group anion (X-) and returns to the aqueous phase to repeat the cycle.

Quantitative Performance in Williamson Ether Synthesis

The performance of different quaternary ammonium salts as phase transfer catalysts can be compared by measuring the reaction yield and time for a specific reaction, such as the Williamson ether synthesis.

| Catalyst | Reaction | Reaction Time (hours) | Yield (%)[6] |

| Benzyltriethylammonium Chloride (BTEAC) | O-alkylation | 8 | 75 |

| Tetrabutylammonium Bromide (TBAB) | O-alkylation | 6 | 92 |

| Aliquat® 336 | O-alkylation | 4 | 95 |

Experimental Protocol: Williamson Ether Synthesis of n-Butyl Phenyl Ether

This protocol is a general procedure for phenol (B47542) alkylation using a phase transfer catalyst.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in an organic solvent such as toluene.

-

Aqueous Phase Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add a catalytic amount (e.g., 2-5 mol%) of this compound.

-

Alkylating Agent Addition: Slowly add n-butyl bromide (1.1 equivalents) to the vigorously stirring biphasic mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Electrolyte in Electrochemical Devices

Quaternary ammonium salts, including derivatives of this compound, are used as electrolytes in electrochemical devices like supercapacitors (also known as electric double-layer capacitors or EDLCs). They offer a wide electrochemical stability window and good ionic conductivity, particularly in organic solvents.

Performance of Quaternary Ammonium Salt-Based Electrolytes in Supercapacitors

The performance of a supercapacitor is characterized by its specific capacitance, energy density, and power density. The following table provides representative data for supercapacitors using quaternary ammonium salt-based electrolytes.

| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) |

| Activated Carbon | 1 M TEABF4 in ACN | ~125 | - | - |

| Graphene | EMIM-NTf2 | 187 | 6.5 | 2.4[10] |

| MWCNTs | EMImFAP in PVdF-HFP | 76 | 17.2 | 18.9[11] |

Note: TEABF4 (Tetraethylammonium tetrafluoroborate) and EMIM-NTf2 (1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) are structurally related ionic liquids often used in supercapacitor research. Data for ETAC itself is less commonly reported in this format.

Experimental Protocol: Fabrication and Testing of a Supercapacitor

This is a general protocol for the fabrication and testing of a symmetric supercapacitor.[12]

-

Electrode Preparation:

-

Mix an active material (e.g., activated carbon or graphene oxide), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.

-

Coat the slurry onto current collectors (e.g., aluminum foil) and dry in a vacuum oven.

-

Cut the coated foil into electrodes of a specific size.

-

-

Electrolyte Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or propylene (B89431) carbonate) at a specific concentration (e.g., 1 M).

-

Cell Assembly:

-

In a glovebox under an inert atmosphere, assemble a coin cell (or another cell configuration).

-

Place a separator between two identical electrodes.

-

Add the electrolyte to wet the electrodes and separator.

-

Crimp the coin cell to seal it.

-

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): Cycle the cell between a defined voltage window at various scan rates to determine the capacitive behavior and electrochemical stability window.

-

Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at constant currents to calculate the specific capacitance.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance over a range of frequencies to determine the equivalent series resistance (ESR) and other cell characteristics.

-

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. iajpr.com [iajpr.com]

- 4. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Interactions of Cationic Surfactants: The Case of Ethyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological interactions of cationic surfactants, with a specific focus on ethyltrimethylammonium (B95326) chloride and its related compounds. Cationic surfactants, characterized by their positively charged hydrophilic head groups, are widely utilized for their antimicrobial and disinfectant properties. Their interactions with biological systems are multifaceted, primarily involving disruption of cell membranes, protein denaturation, and induction of specific cell death pathways. This document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a valuable resource for the scientific community.

Antimicrobial Activity

Cationic surfactants, including quaternary ammonium (B1175870) compounds (QACs) like ethyltrimethylammonium chloride, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their efficacy is attributed to the electrostatic interaction between the positively charged surfactant and the negatively charged components of microbial cell membranes.

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, data for structurally related compounds provide valuable insights into its potential antimicrobial potency. For instance, poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride), a polymeric form, has demonstrated significant bactericidal and fungicidal activities.[1] The MIC for cetyltrimethylammonium chloride (CTAC) against E. coli has been reported to be 20 mg/L in broth.[2][3][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) (poly(METAC)) [1]

| Microorganism | MIC (µg/mL) - Broth Dilution |

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

Interaction with Cellular Membranes

The primary mechanism of action of cationic surfactants is the disruption of the cell membrane's integrity. The positively charged headgroup of the surfactant interacts with the negatively charged phospholipids (B1166683) in the bacterial or fungal cell membrane, leading to a cascade of events that compromise cellular function.

Membrane Depolarization

This interaction leads to a rapid depolarization of the membrane potential, a critical component for cellular processes such as ATP synthesis and transport of essential molecules. This disruption of the electrochemical gradient is a key factor in the antimicrobial effect.

Experimental Protocol: Assessment of Bacterial Membrane Potential

A common method to assess changes in bacterial membrane potential involves the use of voltage-sensitive fluorescent dyes, such as DiSC₃(5).

Protocol: Fluorescence Spectroscopy for Membrane Potential Measurement

-

Bacterial Culture Preparation: Grow the desired bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation and wash them twice with a buffer solution (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.05.

-

Dye Loading: Add the voltage-sensitive dye DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Assay Setup: Aliquot the dye-loaded bacterial suspension into the wells of a 96-well microplate. Include control wells for untreated cells and cells treated with a known depolarizing agent (e.g., valinomycin (B1682140) or CCCP).

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence for a few minutes.

-

Treatment: Add varying concentrations of this compound to the respective wells.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[5][6]

Workflow for Membrane Potential Assay

Workflow for assessing bacterial membrane potential using a fluorescent dye.

Protein Denaturation

Cationic surfactants can interact with proteins, leading to conformational changes and denaturation, which can inactivate essential enzymes and structural proteins. The interaction is driven by both electrostatic and hydrophobic forces.

While specific binding affinity data for this compound is limited, studies on similar compounds like cetyltrimethylammonium chloride (CTAC) with bovine serum albumin (BSA) have shown that surfactant molecules bind to the protein, with a reported molar ratio of 5:1 for CTAC binding to BSA.[1][7] The binding of CTAC to BSA is weaker compared to the anionic surfactant sodium dodecyl sulfate (B86663) (SDS).[7]

Experimental Protocol: Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary and tertiary structure of proteins upon interaction with surfactants.

Protocol: Protein Denaturation Study by CD Spectroscopy

-

Protein Solution Preparation: Prepare a solution of the target protein (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the far-UV region.

-

Instrument Setup: Calibrate the CD spectropolarimeter. Set the parameters for the experiment, including wavelength range (e.g., 190-260 nm for secondary structure), temperature, and scan speed.

-

Baseline Measurement: Record the CD spectrum of the buffer alone to establish a baseline.

-

Native Protein Spectrum: Record the CD spectrum of the native protein solution.

-

Titration with Surfactant: Prepare a series of protein solutions containing increasing concentrations of this compound.

-

Spectral Acquisition: Record the CD spectrum for each concentration of the surfactant.

-

Data Analysis: Analyze the changes in the CD spectra. A decrease in the characteristic alpha-helical or beta-sheet signals indicates protein unfolding and denaturation. The melting temperature (Tm) can also be determined by monitoring the CD signal at a specific wavelength while gradually increasing the temperature.[8][9][10][11][12][13]

Logical Flow of Protein Denaturation Analysis

Logical workflow for analyzing protein denaturation by a surfactant using CD spectroscopy.

Cytotoxicity and Cell Death Pathways

The interaction of cationic surfactants with mammalian cell membranes can lead to cytotoxicity, inducing distinct cell death pathways such as apoptosis and necrosis.

Apoptosis

Cationic surfactants have been shown to induce apoptosis in both normal and cancer cells, often at concentrations below their critical micelle concentration (CMC).[7][14] The induction of apoptosis is thought to be related to the positive charge of the quaternary ammonium group.[7][14] One proposed pathway involves the generation of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum stress (ERS) and an increase in intracellular calcium levels, ultimately leading to the activation of the ERK signaling pathway and apoptosis.[2][15] Another pathway involves the activation of the JNK signaling pathway, leading to a mitochondrial/caspase-dependent apoptosis.[16]

Signaling Pathway: Cationic Surfactant-Induced Apoptosis

Proposed signaling pathways for apoptosis induced by cationic surfactants.

Necrosis

At higher concentrations, cationic surfactants can induce necrosis, a form of cell death characterized by cell swelling and rupture of the plasma membrane. One identified mechanism involves the impairment of the Na+/K+-ATPase pump, leading to an overload of intracellular sodium ions.[17][18] This ionic imbalance contributes to cell swelling and eventual lysis. This process can also lead to the release of mitochondrial DNA, which can trigger an inflammatory response through the TLR9 and MyD88 signaling pathway.[15][17][18]

Signaling Pathway: Cationic Surfactant-Induced Necrosis

Proposed signaling pathway for necrosis induced by cationic surfactants.

Quantitative Cytotoxicity Data

Specific IC₅₀ values for this compound against various cell lines are not widely reported. However, for the related compound cetylpyridinium (B1207926) chloride (CPC), IC₅₀ values against various cancer cell lines were found to be in the range of 1.84 to 2.91 µM, while for normal cell lines, the values ranged from 7.12 to 8.83 µM, suggesting a degree of selectivity for cancer cells.[19]

Table 2: IC₅₀ Values of Cetylpyridinium Chloride (CPC) Against Various Cell Lines [19]

| Cell Line Type | IC₅₀ Range (µM) |

| Cancer Cell Lines | 1.84 - 2.91 |

| Normal Cell Lines | 7.12 - 8.83 |

Hemolytic Activity

An important aspect of the biocompatibility of surfactants is their hemolytic activity, or their ability to lyse red blood cells. This is a critical parameter for any compound being considered for systemic drug delivery applications.

Experimental Protocol: Hemolysis Assay

Protocol: Determination of Hemolytic Activity

-

Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and wash the RBCs by centrifugation and resuspension in a buffered saline solution (e.g., PBS) several times to remove plasma and other components.

-

RBC Suspension: Prepare a diluted suspension of the washed RBCs (e.g., 2% v/v) in the buffered saline.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include a negative control (buffer only) and a positive control for 100% hemolysis (e.g., Triton X-100).

-

Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

-

Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC₅₀ value is the concentration that causes 50% hemolysis.[19][20][21][22]

Experimental Workflow for Hemolysis Assay

Workflow for determining the hemolytic activity of a compound.

Genotoxicity

Assessing the genotoxic potential of a chemical is a critical step in its safety evaluation. The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

For a related class of compounds, C20-22-alkyltrimethyl, chlorides, negative results were obtained in the Ames test, as well as in mammalian gene mutation and micronucleus tests, suggesting no significant genotoxicity.[16]

Experimental Protocol: Ames Test

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Tester Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial tester strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[23][24][25][26][27]

Logical Flow of the Ames Test

Logical workflow of the Ames test for mutagenicity.

Conclusion

This compound, as a representative cationic surfactant, exhibits a range of biological interactions that are of significant interest to researchers in antimicrobial development, drug delivery, and toxicology. Its primary mode of action involves the disruption of cell membranes, leading to antimicrobial effects and, in mammalian cells, the induction of apoptosis or necrosis depending on the concentration. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, the information available for structurally similar compounds provides a strong basis for understanding its potential biological activities. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the precise mechanisms and quantitative parameters of its interactions with biological systems. Further research is warranted to generate specific data for this compound to enable a more comprehensive risk-benefit assessment for its various applications.

References

- 1. sbfisica.org.br [sbfisica.org.br]

- 2. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 10. youtube.com [youtube.com]

- 11. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cationic nanocarriers induce cell necrosis through impairment of Na+/K+-ATPase and cause subsequent inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cationic nanocarriers induce cell necrosis through impairment of Na(+)/K(+)-ATPase and cause subsequent inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cetylpyridinium chloride inhibits hepatocellular carcinoma growth and metastasis through regulating epithelial-mesenchymal transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bibliotekanauki.pl [bibliotekanauki.pl]

- 25. xenometrix.ch [xenometrix.ch]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) as a Monomer: A Technical Guide

Introduction

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a quaternary ammonium (B1175870) compound featuring a methacrylate (B99206) functional group.[1] This unique combination of a cationic charge and a polymerizable methacrylate moiety makes it a versatile monomer for the synthesis of functional polymers with applications in diverse fields such as water treatment, biomedical engineering, and materials science.[1] The presence of the methacrylate double bond allows METAC to readily undergo free radical polymerization, including controlled techniques like Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with tailored properties.[1] The resulting polymer, poly([2-(methacryloyloxy)ethyl]trimethylammonium chloride) (p(METAC)), is a polyelectrolyte with a permanent positive charge, rendering it suitable for applications requiring interactions with negatively charged species or surfaces. This guide provides an in-depth overview of the initial investigations into METAC as a monomer, focusing on its polymerization, the properties of the resulting polymers, and the experimental protocols for its synthesis.

Physicochemical Properties of METAC Monomer

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | ~207.70 g/mol | [1] |

| Appearance | - | - |

| Solubility | Soluble in water | [1] |

Polymerization of METAC

METAC can be polymerized through various radical polymerization techniques. Atom Transfer Radical Polymerization (ATRP) is a commonly employed method for synthesizing well-defined p(METAC) with controlled molecular weights and narrow molecular weight distributions.[1][2]

Table 1: Summary of Quantitative Data from ATRP of METAC

| Polymerization Condition | Molar Ratio (Monomer:Initiator) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| TFE/iPrOH solvent | - | 20 | - | - | 1.28 x 10⁴ | < 1.19 | [2] |

| TFE/EMImCl solvent | - | 30 | 16 | 33 | - | 1.12 | [2] |

| TFE/EMImCl solvent | - | 60 | 65 | - | 11.4 x 10⁴ | 1.13 | [2] |

Mn: Number-average molecular weight, Mw/Mn: Polydispersity Index (PDI), TFE: 2,2,2-trifluoroethanol, iPrOH: Isopropyl alcohol, EMImCl: 1-ethyl-3-methylimidazolium (B1214524) chloride

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of METAC

This protocol describes a general procedure for the ATRP of METAC to synthesize p(METAC).

Materials:

-

[2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) monomer

-

Ethyl 2-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

Bipyridine (bpy) (ligand)

-

2,2,2-Trifluoroethanol (TFE) (solvent)

-

Isopropyl alcohol (iPrOH) (co-solvent)

-

Methanol-d4 (for NMR analysis)

-

Tetrahydrofuran (THF) (for precipitation)

Procedure:

-

Monomer Purification: METAC is typically washed with diethyl ether to remove any inhibitors.[3]

-

Catalyst Purification: CuBr can be purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and drying under vacuum.[3]

-

Reaction Setup: A Schlenk flask is charged with CuBr and bpy. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Addition of Reagents: Deoxygenated TFE and iPrOH are added to the flask, followed by the METAC monomer and the initiator, ethyl 2-bromoisobutyrate.

-

Polymerization: The reaction mixture is stirred in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).[2][4]

-

Termination: The polymerization is terminated by exposing the reaction mixture to air.[2]

-

Polymer Isolation: The reaction mixture is poured into THF to precipitate the polymer.[2]

-

Purification: The precipitated polymer is further purified by dialysis against deionized water to remove unreacted monomer and catalyst residues.[3]

-

Characterization: The conversion of the monomer can be determined by ¹H NMR spectroscopy by comparing the integrals of the monomer vinyl protons to the polymer backbone protons.[2] The molecular weight and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).

Visualizations

Signaling Pathways and Experimental Workflows

Applications and Future Directions

The cationic nature of p(METAC) makes it a promising material for a variety of applications. It has been investigated for its potential use in:

-

Water Treatment: As a flocculant and coagulant for the removal of contaminants.[1]

-

Biomedical Applications: Including gene transfection, antimicrobial coatings, and drug delivery systems due to its ability to interact with negatively charged biological membranes and form hydrogels.[1]

-

Surface Modification: To improve biocompatibility and cell adhesion on biomaterials.

-

Adhesives and Sealants: Where its cationic nature can enhance adhesion properties.[1]

Initial investigations into METAC as a monomer have demonstrated its potential for creating well-defined, functional polymers. Future research may focus on further optimizing polymerization conditions to achieve even greater control over polymer architecture, exploring the synthesis of block copolymers incorporating METAC for self-assembly applications, and expanding its use in advanced drug delivery systems and responsive materials.

References

Discovering the role of Ethyltrimethylammonium chloride in material science

An In-depth Technical Guide to the Role of Ethyltrimethylammonium Chloride in Material Science

This compound (ETAC), and more prominently its methacrylate (B99206) derivative, [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), are versatile quaternary ammonium (B1175870) compounds playing a significant role in modern material science. Their unique combination of a polymerizable methacrylate group and a cationic trimethylammonium group allows for the synthesis of a wide array of functional polymers with tailored properties.[1][2] This technical guide delves into the synthesis, properties, and diverse applications of these compounds, offering detailed experimental protocols and quantitative data for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of these cationic monomers can be achieved through several routes, with the most common being transesterification followed by quaternization, and controlled radical polymerization techniques for its polymeric form.

1.1. Transesterification and Quaternization

A prevalent industrial method involves a two-step process to produce (meth)acryloyloxythis compound.[3][4]

-

Transesterification: (Meth)acrylate is reacted with 2-chloroethanol. This reaction is conducted in the presence of catalysts and polymerization inhibitors at temperatures between 90-160°C. Small molecular alcohols produced as byproducts are continuously removed via distillation to drive the reaction forward.[3]

-

Quaternization: The resulting (meth)acrylic acid chlorohydrin ester is then reacted with an aqueous solution of trimethylamine (B31210). This step is typically catalyzed by a basic anion exchange resin at a controlled temperature of 40-65°C.[3][4] The final product is obtained after vacuum separation of water and drying, yielding a purity of over 98%.[3]

Caption: General workflow for the synthesis of (meth)acryloyloxythis compound.

1.2. Atom Transfer Radical Polymerization (ATRP)